2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid
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Overview
Description
2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a propionamide group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The propionamide group is introduced via an amidation reaction, and the dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,4-Dimethylphenyl)-2-thiazolyl)acetic acid
- 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)propanoic acid
Uniqueness
2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H18N2O3S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-4-13(19)17-16-18-15(12(22-16)8-14(20)21)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19) |
InChI Key |
OADQNKIWAVXEBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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